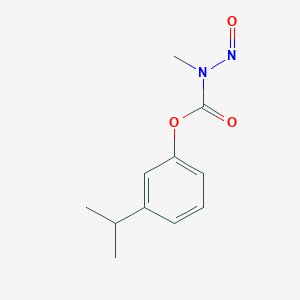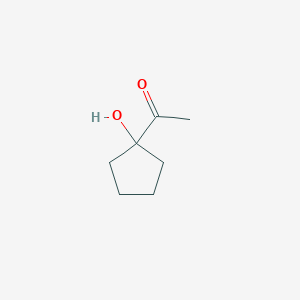
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate is a chemical compound with the molecular formula C_11H_14N_2O_3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a nitroso group attached to a carbamic acid ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate typically involves the reaction of m-isopropylphenyl isocyanate with nitrosomethylurea. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of m-isopropylphenyl isocyanate: This is achieved by reacting m-isopropylphenyl amine with phosgene.
Reaction with nitrosomethylurea: The m-isopropylphenyl isocyanate is then reacted with nitrosomethylurea in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and hydrogen peroxide (H_2O_2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-) and alkoxide ions (RO^-) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted carbamic acid esters.
Aplicaciones Científicas De Investigación
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methylnitrosocarbamic acid phenyl ester
- Methylnitrosocarbamic acid p-isopropylphenyl ester
- Methylnitrosocarbamic acid o-isopropylphenyl ester
Uniqueness
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate is unique due to the position of the isopropyl group on the phenyl ring, which influences its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s properties and applications compared to its analogs.
Propiedades
Número CAS |
18952-79-9 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(3-propan-2-ylphenyl) N-methyl-N-nitrosocarbamate |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)9-5-4-6-10(7-9)16-11(14)13(3)12-15/h4-8H,1-3H3 |
Clave InChI |
AJHKCJXLTDAPCQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
SMILES canónico |
CC(C)C1=CC(=CC=C1)OC(=O)N(C)N=O |
Key on ui other cas no. |
18952-79-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B100317.png)












